molecular formula C24H18N4O3 B11038626 2-(3-methoxyphenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3-methoxyphenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11038626
M. Wt: 410.4 g/mol
InChI Key: UXAHPZXAFRWTHP-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes pyridine and naphthyridine moieties, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[4,3-b][1,6]naphthyridine core, followed by the introduction of the 3-methoxyphenyl and 3-pyridylmethyl groups. Key steps may include:

    Cyclization Reactions: Formation of the naphthyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 3-methoxyphenyl group via electrophilic aromatic substitution.

    Coupling Reactions: Attachment of the 3-pyridylmethyl group using coupling reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methoxyphenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, preliminary studies suggest that this compound may exhibit anti-cancer properties. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of significant interest.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to the disruption of critical biological pathways, such as those involved in cell division and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-8-(3-pyridylmethyl)pyrido[4,3-b]quinoline-1,9(2H,8H)-dione
  • 2-(3-methoxyphenyl)-8-(3-pyridylmethyl)pyrido[4,3-b]indole-1,9(2H,8H)-dione

Uniqueness

Compared to similar compounds, 2-(3-methoxyphenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione stands out due to its specific arrangement of functional groups and ring systems. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H18N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C24H18N4O3/c1-31-18-6-2-5-17(12-18)28-11-8-22-20(24(28)30)13-19-21(26-22)7-10-27(23(19)29)15-16-4-3-9-25-14-16/h2-14H,15H2,1H3

InChI Key

UXAHPZXAFRWTHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CN=CC=C5

Origin of Product

United States

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